N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide
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Overview
Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a complex organic molecule with potential applications in various scientific fields. Its structure combines pyridazine, thiophene, and oxazole functionalities, making it a unique candidate for chemical and biological studies.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis typically involves multi-step organic reactions starting from readily available precursors. The initial steps might include the formation of the oxazole ring followed by coupling reactions to introduce the thiophene and pyridazinone groups. Reaction conditions often involve specific catalysts, solvents, and temperature controls to ensure high yield and purity. Industrial production methods: In an industrial setting, this compound might be synthesized using continuous flow techniques, which offer better control over reaction parameters, scalability, and efficiency.
Chemical Reactions Analysis
Types of reactions it undergoes: N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions: Products vary depending on the reaction type but often result in modifications to the thiophene or pyridazine rings, potentially leading to derivatives with different functional groups or substitutions.
Scientific Research Applications
Chemistry: The compound's unique structure makes it a valuable subject for studying heterocyclic chemistry and reaction mechanisms. Biology: It can be explored for its potential biological activities, such as enzyme inhibition or receptor binding, due to its multifaceted structure. Medicine: Researchers might investigate its therapeutic potential, particularly in drug discovery for targeting specific enzymes or pathways. Industry: It could serve as an intermediate in the synthesis of more complex molecules or materials with specialized functions.
Mechanism of Action
The mechanism by which the compound exerts its effects: The compound likely interacts with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic rings and amide groups. Molecular targets and pathways involved: Potential molecular targets include enzymes, receptors, and DNA. The specific pathways would depend on the context of its application, such as signal transduction pathways in cancer cells or metabolic pathways in microbes.
Comparison with Similar Compounds
Comparison with other similar compounds, highlighting its uniqueness: Compared to other heterocyclic compounds, N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide stands out due to its combination of three different ring systems, each contributing distinct chemical properties. List the similar compounds: Similar compounds might include pyridazine derivatives, oxazole derivatives, and thiophene-based molecules
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Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S/c22-13-5-1-7-18-21(13)8-3-6-17-14(23)11-10-25-16(19-11)20-15(24)12-4-2-9-26-12/h1-2,4-5,7,9-10H,3,6,8H2,(H,17,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMLRSSREAKIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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